An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trichloro-1-propene
An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trichloro-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3-trichloro-1-propene, a halogenated alkene of interest in various chemical syntheses. The document details its physical characteristics, reactivity profile, and toxicological properties, with a focus on its mutagenic potential. Detailed experimental protocols for its synthesis via dehydrochlorination of 1,2,3-trichloropropane (B165214), subsequent purification, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Furthermore, a standardized protocol for assessing its mutagenicity using the Ames test is outlined. Visual representations of the experimental workflows are included to facilitate understanding.
Chemical and Physical Properties
1,2,3-Trichloro-1-propene (C₃H₃Cl₃) is a colorless to amber liquid. It exists as two geometric isomers, (Z)- and (E)-1,2,3-trichloro-1-propene. The physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of 1,2,3-Trichloro-1-propene
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 145.41 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | Amber liquid | |
| Boiling Point | 142 °C | |
| Melting Point | -30 °C (estimate) | [9] |
| Density | 1.412 - 1.43 g/cm³ at 20 °C | [9] |
| Vapor Pressure | 4.4 - 7.14 mmHg at 25 °C | [9] |
| Flash Point | 82 - 85 °C | |
| Refractive Index | 1.5000 - 1.5030 at 20 °C | [9] |
| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and carbon tetrachloride.[9] | [9] |
Table 2: Isomer-Specific Properties
| Property | (Z)-1,2,3-Trichloro-1-propene | (E)-1,2,3-Trichloro-1-propene |
| Synonyms | cis-1,2,3-Trichloro-1-propene | trans-1,2,3-Trichloro-1-propene |
| CAS Number | 13116-57-9 | 13116-58-0 |
| IUPAC Name | (1Z)-1,2,3-trichloroprop-1-ene | (1E)-1,2,3-trichloroprop-1-ene |
Reactivity and Stability
1,2,3-Trichloro-1-propene is a reactive compound due to the presence of the double bond and allylic chlorine atoms.
-
Reactivity with Bases: It readily undergoes dehydrochlorination reactions in the presence of bases.
-
Oxidizing and Reducing Agents: It is incompatible with strong oxidizing and reducing agents.
-
Metals: Contact with iron and aluminum should be avoided.
-
Other Incompatibilities: It is also incompatible with many amines, nitrides, azo/diazo compounds, and epoxides.
-
Decomposition: When heated to decomposition, it produces toxic fumes.
Experimental Protocols
Synthesis of 1,2,3-Trichloro-1-propene via Dehydrochlorination of 1,2,3-Trichloropropane
This protocol describes a general method for the synthesis of 1,2,3-trichloro-1-propene from 1,2,3-trichloropropane.
Materials:
-
1,2,3-Trichloropropane (TCP)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Dichloroethane
-
Water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,3-trichloropropane and ethanol.
-
While stirring, heat the mixture to reflux.
-
Slowly add a solution of NaOH or KOH in water to the refluxing mixture over a period of 1 hour.
-
Continue refluxing for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated salt (NaCl or KCl).
-
Transfer the filtrate to a separatory funnel and wash it twice with water.
-
Extract the aqueous layer with dichloroethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 1,2,3-trichloro-1-propene.
Caption: Synthesis and Purification Workflow for 1,2,3-Trichloro-1-propene.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the analysis of 1,2,3-trichloro-1-propene. Specific parameters may need to be optimized based on the available instrumentation.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 1,2,3-trichloro-1-propene sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 40-200
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peaks corresponding to the (Z)- and (E)- isomers of 1,2,3-trichloro-1-propene based on their retention times and mass spectra. The mass spectrum should show characteristic fragment ions.
Toxicological Properties and Mutagenicity Assessment
1,2,3-Trichloro-1-propene is considered a toxic and hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[9] A significant toxicological concern is its mutagenic activity, which has been demonstrated in the presence of metabolic activation (S9 mix).
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9][10][11]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increased number of revertant colonies in the presence of the test chemical, compared to a negative control, indicates that the substance is mutagenic.[9][10][11]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102)
-
Test compound (1,2,3-trichloro-1-propene)
-
S9 fraction (for metabolic activation)
-
Top agar (B569324)
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains.
-
Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.
-
Plate Incorporation Assay: a. To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
Caption: General Workflow of the Ames Test for Mutagenicity Assessment.
Safety and Handling
1,2,3-Trichloro-1-propene is a hazardous chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and toxicological assessment of 1,2,3-trichloro-1-propene. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals working with this compound. Due to its hazardous nature, particularly its mutagenicity, all handling and experimental procedures should be conducted with strict adherence to safety guidelines.
References
- 1. oecd.org [oecd.org]
- 2. ysi.com [ysi.com]
- 3. nihs.go.jp [nihs.go.jp]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]
- 6. 1,2,3-TRICHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. ossila.com [ossila.com]
